molecular formula C11H13FO3 B7844803 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7844803
M. Wt: 212.22 g/mol
InChI Key: SZVLXFHEAGTCRN-UHFFFAOYSA-N
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Description

2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring linked via an ethyl group to a 3-fluorophenoxy moiety.

Properties

IUPAC Name

2-[2-(3-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-2-1-3-10(8-9)13-5-4-11-14-6-7-15-11/h1-3,8,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVLXFHEAGTCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-fluorophenol with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with ethylene oxide to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of reduced derivatives.

  • Substitution: Formation of various substituted dioxolanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane exhibit significant antimicrobial properties. A series of phenoxyacetamide derivatives were investigated for their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a major pathogen associated with severe infections. The structure-activity relationship (SAR) studies revealed that modifications to the phenoxy and dioxolane moieties can enhance inhibitory potency against T3SS, which is crucial for bacterial virulence .

Table 1: Summary of Antimicrobial Activity

CompoundIC50 (µM)Mechanism of Action
Phenoxyacetamide A< 1T3SS Inhibition
This compoundTBDTBD

Structure-Activity Relationships (SAR)

The exploration of SAR has shown that specific substituents on the phenoxy ring significantly affect the compound's biological activity. For instance, replacing chlorine with fluorine in certain derivatives resulted in reduced potency, indicating the importance of electronic properties in these interactions .

Polymer Chemistry

The dioxolane structure is often utilized in polymer chemistry due to its ability to form stable linkages. Compounds like this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Table 2: Properties of Dioxolane-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Dioxolane Polymer A20050
Dioxolane Polymer BTBDTBD

Inhibitory Effects on Bacterial Pathogenicity

A study conducted on the efficacy of various phenoxyacetamide derivatives, including those with dioxolane structures, demonstrated their potential as novel antibacterial agents targeting T3SS. The findings suggest that these compounds can prevent Pseudomonas aeruginosa from establishing infections by disrupting its virulence mechanisms .

Development of Drug Candidates

The ongoing research into derivatives of this compound has led to the identification of promising drug candidates that could serve as alternatives to traditional antibiotics, particularly in light of rising antibiotic resistance .

Mechanism of Action

2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific structural features. Similar compounds include other fluorophenyl derivatives and dioxolane-based molecules. the presence of the fluorophenyl group and the specific arrangement of the ethyl chain and dioxolane ring set it apart from its counterparts.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenoxy Group Linker Type Molecular Formula Key Features/Applications References
2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane 3-Fluoro Ethyl C11H12FO3 Target compound; potential bioactivity
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane 3-Bromo, 5-Fluoro Ethyl C11H12BrFO3 Increased steric bulk; halogenated reactivity
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-Difluoro Ethyl C11H12F2O3 Higher electronegativity; enhanced stability
2-(2-Fluorophenyl)-1,3-dioxolane 2-Fluoro (directly attached) None C9H9FO2 Simpler structure; reduced solubility
2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane 2-Methoxy Methylene C10H12O4 Methoxy donor group; synthetic intermediate
Azalanstat (imidazole-dioxolane derivative) 4-Chlorophenyl, imidazole Ethyl Complex Haem oxygenase inhibitor; medicinal use

Key Observations:

  • Substituent Position and Type: Fluorine’s electron-withdrawing nature alters electronic density on the phenoxy ring, affecting reactivity in electrophilic substitutions. Difluoro substituents (e.g., 2,6-difluoro) enhance electronegativity and stability compared to mono-fluoro derivatives .
  • Linker Length : Ethyl linkers (vs. methylene) increase flexibility and may improve binding in biological systems .
  • Functional Groups : Imidazole or chlorophenyl groups (as in azalanstat) introduce distinct biological activities, such as enzyme inhibition, absent in the target compound .

Reactivity and Bond Dissociation Energies (BDEs)

1,3-Dioxolane derivatives exhibit moderate reactivity in radical reactions due to their C-H bond dissociation energy (BDE) of 90.0 kcal/mol, slightly higher than tetrahydrofuran (THF, 89.8 kcal/mol) but lower than tetrahydropyran (THP, 92.1 kcal/mol) . This suggests that this compound may participate in hydrogen abstraction reactions with intermediate reactivity. Fluorine substituents further modulate this behavior by polarizing adjacent C-H bonds.

Biological Activity

2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the 1,3-dioxolane ring and the fluorinated phenoxy group contributes to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The method often includes the use of catalysts and specific solvents to enhance yield and purity. For example, compounds with similar structures have been synthesized using salicylaldehyde and diols with catalytic montmorillonite K10, achieving high yields and short reaction times .

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. In a study evaluating various 1,3-dioxolane derivatives, it was found that compounds similar to this compound displayed excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundAntifungal Activity (MIC µg/mL)Antibacterial Activity (S. aureus MIC µg/mL)
Compound A125625
Compound B250500
Compound C62.51250
This compound <62.5 625

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways. The fluorine atom enhances lipophilicity, allowing better membrane penetration and increasing the compound's potency against microbial strains .

Case Studies

  • Antifungal Activity Against C. albicans : A study demonstrated that a series of dioxolane derivatives exhibited significant antifungal properties with MIC values lower than 62.5 µg/mL for certain compounds . This suggests a promising avenue for developing antifungal agents based on this scaffold.
  • Antibacterial Efficacy : In another investigation focusing on antibacterial properties, various dioxolanes were tested against Staphylococcus aureus, showing varying degrees of effectiveness with MIC values ranging from 625 to 1250 µg/mL . The presence of the fluorinated phenoxy group was crucial in enhancing the antibacterial activity.

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